molecular formula C13H11ClFN3OS B11462033 7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol

7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol

Cat. No.: B11462033
M. Wt: 311.76 g/mol
InChI Key: XJXFFZRSFAORDR-UHFFFAOYSA-N
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Description

7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol is a complex organic compound that belongs to the class of thiazolopyridines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. Its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Chlorofluorophenyl Group: The 2-chloro-4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a suitable halogenated precursor.

    Methylation: The methylamino group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol: can be compared with other thiazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For example, the presence of both chloro and fluoro groups on the phenyl ring can enhance its binding affinity to certain molecular targets, while the methylamino group can influence its pharmacokinetic properties.

Properties

Molecular Formula

C13H11ClFN3OS

Molecular Weight

311.76 g/mol

IUPAC Name

7-(2-chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H11ClFN3OS/c1-16-13-18-12-11(20-13)8(5-10(19)17-12)7-3-2-6(15)4-9(7)14/h2-4,8H,5H2,1H3,(H,16,18)(H,17,19)

InChI Key

XJXFFZRSFAORDR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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